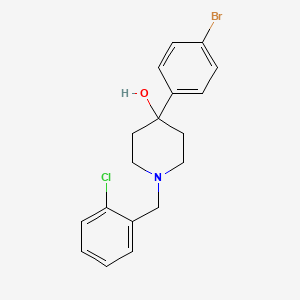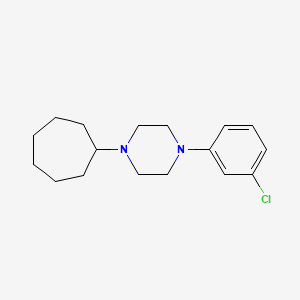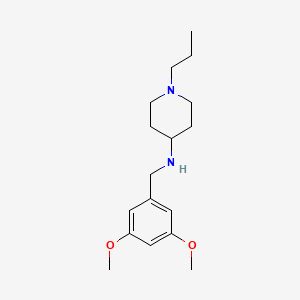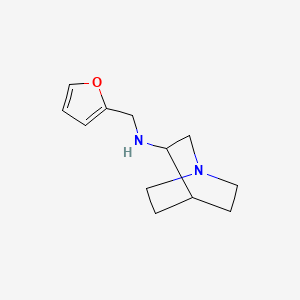![molecular formula C17H18F3NO3 B3853429 3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline](/img/structure/B3853429.png)
3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is known for its ability to interact with certain receptors in the body, which has led to investigations into its potential use in various applications. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline is not fully understood. However, it is known that this compound interacts with certain receptors in the body, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline are still being investigated. Studies have shown that this compound can affect neurotransmitter levels in the brain, which can lead to changes in mood and behavior. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline in lab experiments is its potential as a pharmacological agent. This compound has been found to interact with certain receptors in the body, which could make it useful in the development of new treatments for various conditions. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound interacts with the body.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline. One area of focus is the development of new treatments for cancer. Studies have shown that this compound has anti-cancer properties, and further research could lead to the development of new treatments. Another area of focus is the potential use of this compound in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound in the brain, which could lead to the development of new treatments for conditions such as depression and anxiety.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline has been investigated for its potential use in various applications. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of certain cancer cells in vitro. Another area of research is its potential as a treatment for neurological disorders. This compound has been found to interact with certain receptors in the brain, which has led to investigations into its use as a treatment for conditions such as depression and anxiety.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-22-14-8-12(9-15(23-2)16(14)24-3)21-10-11-6-4-5-7-13(11)17(18,19)20/h4-9,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKPTGSPSFKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![4-(4-bromophenyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853383.png)


![4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol](/img/structure/B3853406.png)
![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![2-[benzyl(1-methyl-4-piperidinyl)amino]ethanol](/img/structure/B3853422.png)
![1-(1-ethyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853423.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)
![ethyl 4-[4-(4-acetylphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853440.png)